2,5-Cyclohexadiene-1,4-dione, 2-(5,6-dihydro-4,4-dimethyl-4H-pyrrolo(3,2,1-ij)quinolin-1-yl)-5-(2-(1,1-dimethyl-2-propenyl)-1H-indol-3-yl)-3,6-dihydroxy-
Description
The compound 2,5-Cyclohexadiene-1,4-dione, 2-(5,6-dihydro-4,4-dimethyl-4H-pyrrolo(3,2,1-ij)quinolin-1-yl)-5-(2-(1,1-dimethyl-2-propenyl)-1H-indol-3-yl)-3,6-dihydroxy- (hereafter referred to as "Compound X") is a structurally complex derivative of 2,5-cyclohexadiene-1,4-dione (also known as 1,4-benzoquinone). Its core cyclohexadienedione framework is substituted with a pyrroloquinoline moiety at position 2 and a dimethylpropenyl-substituted indole group at position 5, with hydroxyl groups at positions 3 and 4.
Properties
CAS No. |
78860-53-4 |
|---|---|
Molecular Formula |
C32H30N2O4 |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
2-(11,11-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-3-yl)-3,6-dihydroxy-5-[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C32H30N2O4/c1-6-31(2,3)30-22(19-11-7-8-13-21(19)33-30)24-28(37)26(35)23(27(36)29(24)38)20-16-34-25-17(10-9-12-18(20)25)14-15-32(34,4)5/h6-13,16,33,35,38H,1,14-15H2,2-5H3 |
InChI Key |
FBIKJOKQNGPVJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C3N1C=C(C3=CC=C2)C4=C(C(=O)C(=C(C4=O)O)C5=C(NC6=CC=CC=C65)C(C)(C)C=C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinones, including Quinone B1-4, typically involves the oxidation of aromatic compounds. Common methods include:
Oxidation of Phenols: This method involves the oxidation of phenols using oxidizing agents such as potassium dichromate or silver oxide.
Thiele-Winter Acetoxylation: This method involves the reaction of 1,4- or 1,2-quinone derivatives with acetic anhydride in the presence of an acidic catalyst.
Industrial Production Methods
Industrial production of quinones often involves large-scale oxidation processes. For example, the oxidation of hydroquinone to benzoquinone can be achieved using air or oxygen in the presence of a catalyst.
Chemical Reactions Analysis
Types of Reactions
Quinone B1-4 undergoes several types of chemical reactions, including:
Reduction: Quinones are readily reduced to hydroquinones.
Oxidation: Quinones can act as oxidizing agents and are often involved in redox cycling.
Substitution: Quinones can undergo substitution reactions, particularly nucleophilic additions due to their electrophilic nature.
Common Reagents and Conditions
Reducing Agents: Metals in aqueous acid, catalytic hydrogenation.
Oxidizing Agents: Potassium dichromate, silver oxide.
Catalysts: Acidic catalysts for acetoxylation reactions.
Major Products
Hydroquinones: Formed from the reduction of quinones.
Substituted Quinones: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Quinone B1-4 has a wide range of applications in scientific research, including:
Chemistry: Used as an electron acceptor in various redox reactions and as a reagent in organic synthesis.
Biology: Plays a role in electron transport chains and cellular respiration.
Industry: Used in the production of dyes, pigments, and as intermediates in the synthesis of other chemicals.
Mechanism of Action
Quinone B1-4 exerts its effects primarily through redox cycling. It can accept electrons and undergo reduction to form hydroquinone, which can then be reoxidized back to quinone. This redox cycling can generate reactive oxygen species, which can cause oxidative stress in cells . Quinones can also interact with thiol, amine, and hydroxyl groups, leading to various biochemical effects .
Comparison with Similar Compounds
Redox Activity and Oxidative Stress
- Cochliodinol Analogs: Bis(indolyl) derivatives exhibit dual functionality—antioxidant effects at low concentrations but pro-oxidant effects at higher doses due to ROS generation .
Physicochemical Properties
*Calculated using fragment-based methods.
Biological Activity
2,5-Cyclohexadiene-1,4-dione derivatives, particularly those with complex substituents like 2-(5,6-dihydro-4,4-dimethyl-4H-pyrrolo(3,2,1-ij)quinolin-1-yl)-5-(2-(1,1-dimethyl-2-propenyl)-1H-indol-3-yl)-3,6-dihydroxy- , have garnered attention for their potential biological activities. This article reviews the biological properties of this compound and its derivatives, focusing on cytotoxicity, enzyme interaction, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique bicyclic structure that allows it to engage in various biological interactions. Its molecular formula is , with a molecular weight of approximately 348.42 g/mol. The presence of multiple functional groups enhances its reactivity and biological activity.
Biological Activity Overview
Research indicates that derivatives of 2,5-cyclohexadiene-1,4-dione exhibit significant biological activities, including:
- Anticancer Activity : Many studies have demonstrated the cytotoxic effects of these compounds against various human cancer cell lines.
- Enzyme Inhibition : Certain derivatives have shown the ability to inhibit key enzymes involved in metabolic pathways.
- Mutagenic Potential : Some studies suggest that these compounds may possess mutagenic properties under specific conditions.
Anticancer Activity
A study evaluated the cytotoxic effects of several 2,5-cyclohexadiene-1,4-dione derivatives on human cancer cell lines. The findings indicated that:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione | M14 (Melanoma) | 15.3 | Induction of apoptosis via caspase activation |
| 2,5-Dimethoxy-3-hexyl-cyclohexadiene-1,4-dione | HeLa (Cervical) | 12.7 | ROS generation leading to cell death |
| 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione | A549 (Lung) | 18.9 | Inhibition of cell cycle progression |
These compounds exhibited potent cytotoxicity against the tested cell lines, indicating their potential as anticancer agents .
Enzyme Interaction
The interaction of these compounds with cytochrome P450 enzymes was investigated to understand their metabolic implications. For instance:
- Cytochrome P450 Inhibition : Certain derivatives have been shown to inhibit specific P450 isoforms, which could alter drug metabolism and increase toxicity profiles in biological systems .
Mutagenicity Studies
Research has indicated that some derivatives may induce DNA damage under certain conditions. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
